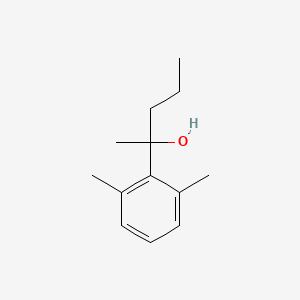

2-(2,6-Dimethylphenyl)-2-pentanol

Description

2-(2,6-Dimethylphenyl)-2-pentanol is a tertiary alcohol featuring a 2,6-dimethylphenyl substituent attached to a pentanol backbone.

Properties

IUPAC Name |

2-(2,6-dimethylphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-9-13(4,14)12-10(2)7-6-8-11(12)3/h6-8,14H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAVZHRWFMGUSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=C(C=CC=C1C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(2,6-Dimethylphenyl)-2-pentanol, enabling comparative analysis:

2-(2,6-Dimethylphenyl)hexafluoro-2-propanol (CAS 28180-47-4)

- Structure : Features a hexafluoroisopropyl group (-C(CF₃)₂OH) attached to the 2,6-dimethylphenyl ring.

- Key Differences: Fluorination: The hexafluoro substitution significantly increases electronegativity and acidity (pKa ~9–11 for fluorinated alcohols vs. ~16–19 for non-fluorinated analogs). Solubility: Enhanced lipophilicity due to fluorine atoms, improving solubility in non-polar solvents.

- Applications : Fluorinated alcohols are used as intermediates in agrochemicals and pharmaceuticals due to their stability and bioactivity .

2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 137-58-6)

- Structure: Contains a 2,6-dimethylphenyl group linked to an acetamide moiety with a diethylamino side chain.

- Key Differences :

- Functional Group : The amide group enables hydrogen bonding, increasing water solubility compared to alcohols.

- Reactivity : Amides are less acidic (pKa ~17–20) than alcohols but participate in hydrolysis and condensation reactions.

- Applications : Used as a local anesthetic precursor (e.g., lidocaine analogs) due to its nerve-blocking properties .

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

- Structure : A chloroacetamide herbicide with a 2,6-diethylphenyl group.

- Key Differences :

- Substituents : Diethyl groups increase steric bulk compared to dimethyl, reducing metabolic degradation in plants.

- Bioactivity : Acts as a potent herbicide by inhibiting fatty acid synthesis in weeds.

- Applications : Widely used in agriculture for pre-emergent weed control .

Comparative Data Table

*Hypothetical properties inferred from analogs.

Research Findings and Trends

- Steric Effects : The 2,6-dimethyl substitution in phenyl derivatives reduces rotational freedom and enhances thermal stability, as seen in acetamide analogs .

- Electronic Effects : Fluorination in alcohols increases acidity by stabilizing the conjugate base through inductive effects .

- Bioactivity : Substituted phenyl acetamides and alcohols show diverse applications, from agrochemicals (e.g., alachlor) to pharmaceuticals (e.g., lidocaine analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.